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molecular formula C11H9NO B1596110 Formamide, N-1-naphthalenyl- CAS No. 6330-51-4

Formamide, N-1-naphthalenyl-

Cat. No. B1596110
M. Wt: 171.19 g/mol
InChI Key: CGRYTQQVSFZYCI-UHFFFAOYSA-N
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Patent
US04125724

Procedure details

The catalytic hydrogenation procedure of Example 1 was repeated except that the phenyl isocyanate used therein was replaced by 1.7 g. (0.01 mole) of 1-naphthylisocyanate. Reduction was complete in 45 minutes. The catalyst was removed by filtration and the colorless filtrate then evaporated to dryness giving 1.71 g. of tan-white crude product, m.p. 134° - 135° C. The solid was recrystallized from ethanol-water to give 1.62 g. (94% yield) of dried title product, m.p. 137.5° - 138.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N=C=O)C=CC=CC=1.[C:10]1([N:20]=[C:21]=[O:22])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1>>[C:10]1([NH:20][CH:21]=[O:22])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the colorless filtrate then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
giving 1.71 g
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol-water
CUSTOM
Type
CUSTOM
Details
to give 1.62 g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(94% yield) of dried title product, m.p. 137.5° - 138.5° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)NC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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